molecular formula C6H3Cl2N3 B567677 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine CAS No. 1256794-28-1

4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine

Cat. No. B567677
M. Wt: 188.011
InChI Key: ANKNVJSQPOPDLR-UHFFFAOYSA-N
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Description

4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine is a chemical compound with the molecular formula C6H3Cl2N3 . It is often stored under inert gas (nitrogen or Argon) at 2-8°C .


Synthesis Analysis

The synthesis of pyrazole derivatives, including 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine, has been extensively studied . One efficient method involves the opening of the indole ring . A variety of synthesis methods and synthetic analogues have been reported over the years .


Molecular Structure Analysis

4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine contains a total of 15 bonds, including 12 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 Pyrazole, and 1 Pyridine .


Physical And Chemical Properties Analysis

4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine has a predicted boiling point of 392.0±37.0 °C and a predicted density of 1.675±0.06 g/cm3 . Its molecular weight is 188.01 g/mol .

Scientific Research Applications

Biomedical Applications

Research into the biomedical applications of pyrazolo[4,3-c]pyridine derivatives, including those with chloro substituents, has demonstrated their potential in drug discovery and development. These compounds are being explored for their biological activities, which include anticancer, antibacterial, and antitumor properties. Notably, specific derivatives have shown promise as kinase inhibitors, indicating their potential in cancer therapy and as scaffolds for drug discovery aimed at various disease targets (Donaire-Arias et al., 2022). Additionally, the synthesis and evaluation of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines have revealed compounds with low micromolar GI50 values against various cancer cell lines, further underscoring their potential in antiproliferative therapies (Razmienė et al., 2021).

Material Science Applications

In the realm of materials science, pyrazolo[4,3-c]pyridine derivatives have been investigated for their optical and electronic properties. These compounds are of interest for their potential applications in developing new materials with specific optical functions, such as photosensors and photovoltaic devices. For example, studies on the structural, optical, and diode characteristics of pyrazolo[4,3-b]pyridine derivatives have highlighted their use in fabricating devices with specific electronic behaviors, indicating their utility in electronic and photonic applications (Zedan et al., 2020).

Synthetic Chemistry

The versatility of 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine as a precursor in organic synthesis is another area of significant research interest. Its reactivity and the ease with which it can be functionalized make it a valuable starting material for synthesizing a wide range of heterocyclic compounds. These synthetic pathways have been explored for the development of novel compounds with potential pharmaceutical applications, including those with anticancer and antibacterial activities. The synthesis of novel 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol compounds from dichloro-4-methylnicotinonitrile showcases the compound's utility as a precursor in generating biologically active molecules (Wu et al., 2012).

Safety And Hazards

When handling 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine, it’s important to avoid dust formation and breathing in mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

4,6-dichloro-1H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-5-1-4-3(2-9-11-4)6(8)10-5/h1-2H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKNVJSQPOPDLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(N=C1Cl)Cl)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743401
Record name 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine

CAS RN

1256794-28-1
Record name 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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